3-bromo-7-chloroimidazo[1,5-a]pyridine

Medicinal Chemistry Organic Synthesis Cross-Coupling

Secure a strategic supply of 3-bromo-7-chloroimidazo[1,5-a]pyridine to enable orthogonal, sequential cross-coupling at the C-3 and C-7 positions. This specific dihalogenated imidazo[1,5-a]pyridine is a privileged scaffold essential for developing FGF receptor antagonists, bromodomain inhibitors, and tunable OLED emitters, where halogen substitution directly modulates luminescence quantum yield. This building block provides synthetic precision unattainable with mono-halogenated or differently substituted analogs.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
CAS No. 1781530-15-1
Cat. No. B6233951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-7-chloroimidazo[1,5-a]pyridine
CAS1781530-15-1
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=C2Br)C=C1Cl
InChIInChI=1S/C7H4BrClN2/c8-7-10-4-6-3-5(9)1-2-11(6)7/h1-4H
InChIKeySANFLIXRNBUHLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-7-chloroimidazo[1,5-a]pyridine (CAS 1781530-15-1): A Differentiated Heterocyclic Building Block for Targeted Synthesis


3-Bromo-7-chloroimidazo[1,5-a]pyridine (CAS 1781530-15-1) is a heterocyclic compound within the imidazo[1,5-a]pyridine family, characterized by bromine and chlorine substituents at the 3- and 7-positions, respectively, with a molecular weight of 231.48 g/mol . This scaffold is recognized as a 'privileged structure' in medicinal chemistry and materials science due to its versatile synthetic utility and promising photophysical and biological properties [1]. Its specific halogen substitution pattern renders it a strategically valuable intermediate for constructing complex molecular architectures, particularly for targeted cross-coupling reactions [2].

Why 3-Bromo-7-chloroimidazo[1,5-a]pyridine Cannot Be Simply Substituted with In-Class Analogs


Generic substitution within the imidazo[1,5-a]pyridine class is not straightforward due to the profound impact of halogen identity and position on both synthetic utility and final compound properties. The specific pattern of a 3-bromo and 7-chloro substituent in 3-bromo-7-chloroimidazo[1,5-a]pyridine provides unique, orthogonal reactivity for sequential cross-coupling reactions, a feature not present in mono-halogenated or differently substituted analogs [1]. Furthermore, studies on halogenated derivatives demonstrate that the nature of the halogen directly influences key physical characteristics, such as luminescence quantum yield, with triplicate differences observed depending on substitution [2]. Consequently, substituting this compound with a less specifically functionalized imidazo[1,5-a]pyridine can lead to significantly altered or failed synthetic pathways and may compromise the desired photophysical or biological properties of the final target molecule.

Quantitative Differentiation of 3-Bromo-7-chloroimidazo[1,5-a]pyridine: Head-to-Head Evidence for Informed Procurement


Orthogonal Reactivity from Dual Halogenation Enables Sequential Cross-Coupling

The compound's 3-bromo and 7-chloro substituents exhibit orthogonal reactivity in cross-coupling reactions. The C-Br bond is more reactive and can be functionalized selectively in the presence of the C-Cl bond, allowing for the sequential introduction of two different aryl/heteroaryl groups. This contrasts with mono-halogenated imidazo[1,5-a]pyridine analogs (e.g., 3-bromoimidazo[1,5-a]pyridine or 7-chloroimidazo[1,5-a]pyridine) which offer only a single site for derivatization [1]. While this is a class-level inference based on established reactivity principles of aryl halides, it is a critical differentiator for complex molecule synthesis.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Potential for Enhanced Luminescence Quantum Yield Based on Halogen Identity

The presence of a heavy halogen (Br) and a lighter halogen (Cl) on the imidazo[1,5-a]pyridine core is expected to significantly influence its photophysical properties. A study on a series of halogenated imidazo[1,5-a]pyridines demonstrated that the luminescence quantum yield (φ) in solution can be triplicated depending on the nature of the halogen substituent [1]. This suggests that 3-bromo-7-chloroimidazo[1,5-a]pyridine may exhibit a distinct, and potentially superior, quantum yield compared to non-halogenated or differently halogenated (e.g., only Cl or only F) analogs.

Materials Science Optoelectronics Photophysics

Privileged Scaffold for Kinase and Bromodomain Inhibition Scaffolds

The imidazo[1,5-a]pyridine core is a privileged scaffold in drug discovery, particularly for targeting kinases and bromodomains [REFS-1, REFS-2]. While specific IC50 data for 3-bromo-7-chloroimidazo[1,5-a]pyridine is not available in the public domain, its structure positions it as a key intermediate for generating patentable, novel inhibitors. Patents describe imidazo[1,5-a]pyridine derivatives exhibiting powerful antagonist activity for FGF receptors, achieving maximum activity in vivo at a dose of 10 mg/kg, a significant improvement over the 50 mg/kg required for an indolizine series [3]. 3-Bromo-7-chloroimidazo[1,5-a]pyridine serves as a starting point to access this biologically relevant chemical space.

Drug Discovery Kinase Inhibition Bromodomain Inhibition

Regioisomeric Specificity: Critical Difference from Imidazo[1,2-a]pyridine Analogs

The biological and physical properties of imidazopyridines are highly dependent on the ring fusion pattern. 3-Bromo-7-chloroimidazo[1,5-a]pyridine is a distinct chemical entity from its [1,2-a] regioisomer (3-bromo-7-chloroimidazo[1,2-a]pyridine), which has a different CAS number (342613-67-6) and is also commercially available . Studies on imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for Alzheimer's disease demonstrated potent and selective brain-penetrant activity after focused SAR optimization [1]. This level of biological activity and target engagement cannot be assumed for the [1,2-a] regioisomer, making the correct procurement of the [1,5-a] core essential for projects targeting specific biological pathways.

Medicinal Chemistry Structure-Activity Relationship Regioisomerism

Strategic Entry Point for PET Tracer Development

The imidazo[1,5-a]pyridine scaffold has been identified as a core structure for developing positron emission tomography (PET) radiotracers. A recent patent application discloses [18F]-labeled imidazopyridine derivatives as PET radiotracers for imaging the stress-signaling non-receptor tyrosine kinase c-abl, a target in neurodegenerative diseases [1]. The presence of bromine and chlorine on 3-bromo-7-chloroimidazo[1,5-a]pyridine provides synthetic handles for introducing the requisite 18F radionuclide or other functional groups necessary for tracer development.

Diagnostic Imaging PET Tracers Radiosynthesis

Potential IRAP Inhibitory Activity Based on Core Scaffold SAR

A series of 48 imidazo[1,5-α]pyridine-based inhibitors was synthesized and characterized for activity against insulin-regulated aminopeptidase (IRAP), a target for improving cognitive functions. The best compound in this series displayed an IC50 value of 1.0 µM, and the compounds were characterized as non-competitive inhibitors with good selectivity versus aminopeptidase N (APN) [1]. 3-Bromo-7-chloroimidazo[1,5-a]pyridine represents a starting point for exploring this SAR, offering a functionalized core that can be further elaborated to optimize IRAP inhibition.

Neuroscience Cognitive Disorders IRAP Inhibition

Optimal Application Scenarios for 3-Bromo-7-chloroimidazo[1,5-a]pyridine in Research and Development


Complex Molecule Synthesis via Sequential Cross-Coupling

This building block is ideally suited for research projects requiring the controlled, sequential introduction of two distinct functional groups onto an imidazo[1,5-a]pyridine core. The orthogonal reactivity of the C-Br and C-Cl bonds enables a first Suzuki-Miyaura coupling at the more reactive 3-position, followed by a second, distinct cross-coupling (e.g., Buchwald-Hartwig amination or a Suzuki coupling under more forcing conditions) at the 7-position [1]. This capability is essential for generating diverse libraries of complex molecules for medicinal chemistry or materials science applications.

Medicinal Chemistry Campaigns Targeting FGF Receptors and Bromodomains

For teams developing novel inhibitors of FGF receptors or bromodomain-containing proteins, 3-bromo-7-chloroimidazo[1,5-a]pyridine serves as a privileged intermediate. The imidazo[1,5-a]pyridine scaffold has demonstrated potent in vivo antagonist activity for FGF receptors at low doses (10 mg/kg) [2], and related patents describe its use as bromodomain inhibitors for treating proliferative and inflammatory disorders [3]. This specific halogenated building block provides a direct route to explore and expand this valuable chemical space.

Development of Novel Luminescent Materials and Optoelectronic Devices

This compound is a strategic starting material for synthesizing novel organic emitters, sensors, and components for OLEDs or other optoelectronic devices. The halogen substituents are known to significantly modulate the luminescence quantum yield of the imidazo[1,5-a]pyridine core, with the potential for a three-fold difference based on the specific halogen pattern [4]. This tunability is critical for achieving desired photophysical performance in material applications.

Radiosynthesis of Diagnostic PET Tracers

Researchers developing diagnostic imaging agents can utilize 3-bromo-7-chloroimidazo[1,5-a]pyridine as a precursor for PET tracer development. The imidazo[1,5-a]pyridine scaffold has been patented for use in [18F]-labeled PET radiotracers targeting the c-abl kinase, a biomarker for neurodegenerative diseases [5]. The halogen substituents on this building block offer convenient synthetic handles for introducing radionuclides or other reporter groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-7-chloroimidazo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.